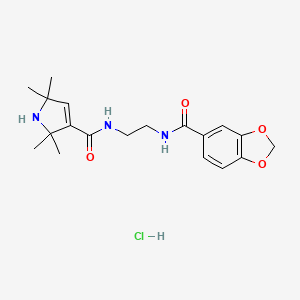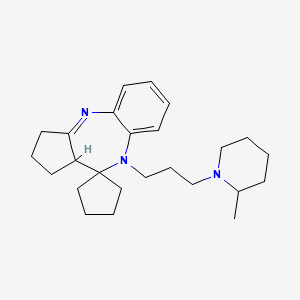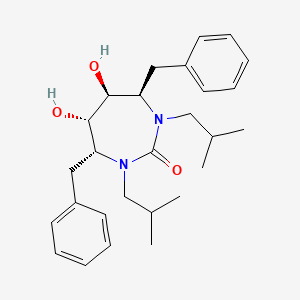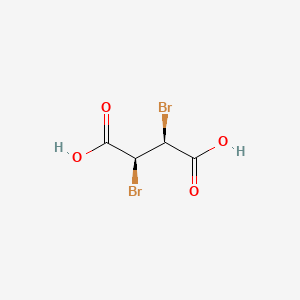
2,3-Dibromosuccinic acid, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:
Mixing: Fumaric acid is dissolved in a water solution containing hydrogen bromide.
Bromination: Bromine is added to the solution while maintaining a controlled temperature and pressure.
Crystallization: The reaction mixture is cooled to precipitate the product, which is then filtered and dried to obtain pure 2,3-Dibromosuccinic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form succinic acid.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Elimination: Heating the compound in the presence of a base like sodium hydroxide.
Major Products:
Substitution: Products like 2,3-dihydroxysuccinic acid.
Reduction: Succinic acid.
Elimination: Fumaric acid.
Applications De Recherche Scientifique
2,3-Dibromosuccinic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of dicarboxylic acid derivatives.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
- 2,3-Dibromosuccinic acid, (2R,3R)-
- 2,3-Dibromosuccinic acid, meso-
- 2,3-Dibromosuccinic acid, (±)-
Comparison:
- 2,3-Dibromosuccinic acid, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed during chemical reactions.
- 2,3-Dibromosuccinic acid, (2R,3R)- has a different spatial arrangement of atoms, leading to different reactivity and product formation.
- 2,3-Dibromosuccinic acid, meso- is a stereoisomer with a plane of symmetry, making it less reactive in certain types of reactions.
- 2,3-Dibromosuccinic acid, (±)- is a racemic mixture containing equal amounts of (2S,3S) and (2R,3R) isomers, resulting in different chemical properties compared to the pure (2S,3S) form .
Propriétés
Numéro CAS |
916065-46-8 |
|---|---|
Formule moléculaire |
C4H4Br2O4 |
Poids moléculaire |
275.88 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
Clé InChI |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
SMILES isomérique |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
SMILES canonique |
C(C(C(=O)O)Br)(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


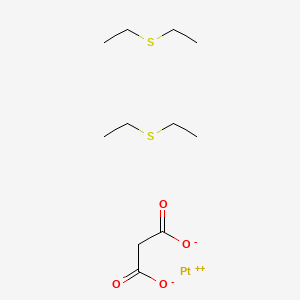
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)

